1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 874354-47-9
VCID: VC16255516
InChI: InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS No.: 874354-47-9

Cat. No.: VC16255516

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid - 874354-47-9

Specification

CAS No. 874354-47-9
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18)
Standard InChI Key XWNICOHLMXGFBL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid possesses the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. Its IUPAC name, 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid, reflects the dihydropyridazine ring system substituted at the 1-position with a 4-ethylphenyl group and at the 3-position with a carboxylic acid (Table 1).

Table 1: Key Chemical Descriptors

PropertyValue
CAS No.874354-47-9
Molecular FormulaC₁₃H₁₂N₂O₃
Molecular Weight244.25 g/mol
IUPAC Name1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid
Canonical SMILESCCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
Solubility (pH 7.4)36.6 µg/mL

The compound’s canonical SMILES string reveals a planar dihydropyridazine ring conjugated to the ethylphenyl substituent and carboxylic acid group, which influence its electronic distribution and hydrogen-bonding capacity.

Solubility and Stability

With a solubility of 36.6 µg/mL at physiological pH, the compound’s limited aqueous solubility is attributed to its hydrophobic ethylphenyl group and planar aromatic system. Stability studies suggest that the dihydropyridazine core is susceptible to oxidation under acidic conditions, necessitating storage in inert environments.

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthetic details for this compound are scarce, analogous dihydropyridazine derivatives are typically synthesized via multi-step reactions involving hydrazones, cyclization, and hydrolysis. A plausible route (Figure 1) begins with the condensation of ethyl acetoacetate with a 4-ethylphenylhydrazine derivative, followed by cyclization under acidic conditions to form the dihydropyridazine ring. Subsequent oxidation and hydrolysis yield the carboxylic acid moiety.

Figure 1: Hypothetical Synthesis Pathway

  • Condensation: Ethyl acetoacetate + 4-ethylphenylhydrazine → Hydrazone intermediate.

  • Cyclization: Acid-catalyzed ring closure to form dihydropyridazine.

  • Oxidation/Hydrolysis: Introduction of the 4-oxo and carboxylic acid groups.

This approach aligns with methods used for related compounds, such as ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, where esterification precedes hydrolysis.

Crystallographic and Spectroscopic Analysis

X-ray crystallography of analogous compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reveals nearly planar conformations with dihedral angles <5° between the heterocyclic ring and substituents . Hydrogen-bonding networks, particularly bifurcated N–H⋯O interactions, stabilize the crystal lattice . For 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, similar planar geometry is anticipated, with intramolecular hydrogen bonds between the carboxylic acid and carbonyl oxygen enhancing stability.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBiological Activity
1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acidEthylphenyl, carboxylic acidPotential enzyme inhibition
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylatePhenyl, ester groupAntimicrobial, kinase inhibition
4-Oxo-1,4-dihydropyridine-3-carboxylate derivatives Varied substituentsCB2 receptor modulation

The replacement of the ethylphenyl group with methoxy or fluoro substituents in analogues alters electronic properties and target selectivity. For example, fluorinated derivatives exhibit enhanced metabolic stability, while methoxy groups improve solubility.

Future Directions and Applications

Drug Design Opportunities

This compound’s scaffold is amenable to rational drug design:

  • Analog Synthesis: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate receptor affinity.

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Targeted Therapeutic Areas

  • Oncology: Dihydropyridazines inhibit glycolytic enzymes critical for cancer cell metabolism .

  • Neurology: CB2 receptor modulation could address neuroinflammatory disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator